molecular formula C29H31NO12 B15086916 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid

Cat. No.: B15086916
M. Wt: 585.6 g/mol
InChI Key: WHHVWFUIURMENS-ODJLISDOSA-N
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Description

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a triacetyloxyoxane moiety, which is often involved in carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Glycosylation: The triacetyloxyoxane moiety is introduced through a glycosylation reaction, where a suitable glycosyl donor reacts with the protected amino acid.

    Deprotection and Purification: The final compound is obtained by deprotecting the intermediate products and purifying the resulting compound using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Fmoc protecting group is particularly valuable in peptide synthesis, allowing for the selective protection and deprotection of amino groups.

Biology

In biological research, the compound can be used to study carbohydrate-protein interactions due to its triacetyloxyoxane moiety. This makes it useful in the development of glycomimetics and other biologically active molecules.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel mechanisms of action and molecular targets.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid involves its interaction with specific molecular targets. The Fmoc group can interact with amino acids and peptides, while the triacetyloxyoxane moiety can bind to carbohydrate-binding proteins. These interactions can modulate various biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but lacks the triacetyloxyoxane moiety.

    (2S)-2-(tert-butoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid lies in its combination of the Fmoc protecting group and the triacetyloxyoxane moiety. This dual functionality allows for versatile applications in both peptide and carbohydrate chemistry, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C29H31NO12

Molecular Weight

585.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C29H31NO12/c1-15(31)40-24-14-38-28(26(42-17(3)33)25(24)41-16(2)32)37-13-23(27(34)35)30-29(36)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-26,28H,12-14H2,1-3H3,(H,30,36)(H,34,35)/t23-,24+,25-,26+,28+/m0/s1

InChI Key

WHHVWFUIURMENS-ODJLISDOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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